molecular formula C61H109N17O13 B12376451 Delmitide acetate CAS No. 501019-16-5

Delmitide acetate

Cat. No.: B12376451
CAS No.: 501019-16-5
M. Wt: 1288.6 g/mol
InChI Key: LTDMAMSELCSERL-XCQJOGLYSA-N
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Description

Delmitide acetate is a d-amino acid decapeptide with potent immunosuppressive and anti-inflammatory properties. It is primarily known for its ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interferon-gamma, and interleukin-12. This compound has shown significant potential in the treatment of inflammatory bowel diseases, including ulcerative colitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Delmitide acetate is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs. Quality control measures, including mass spectrometry and amino acid analysis, are implemented to verify the integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

Delmitide acetate primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of peptide bonds. Oxidation reactions may involve the modification of specific amino acid residues, such as methionine and cysteine .

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide. The reactions are conducted at elevated temperatures to accelerate the process.

    Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.

Major Products

The major products formed from these reactions include smaller peptide fragments and modified amino acids. These products can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .

Scientific Research Applications

Delmitide acetate has a wide range of scientific research applications:

Mechanism of Action

Delmitide acetate exerts its effects by disrupting cell signaling pathways responsible for the production of pro-inflammatory cytokines. It specifically targets the mitogen-activated protein kinase superfamily, which is significantly activated in the inflamed colonic mucosa of patients with inflammatory bowel diseases. By inhibiting these pathways, this compound reduces the synthesis of tumor necrosis factor-alpha, interferon-gamma, and interleukin-12, thereby alleviating inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Delmitide acetate is unique due to its dual action of inhibiting multiple pro-inflammatory cytokines and enhancing the activity of heme oxygenase 1. This dual mechanism provides a broader anti-inflammatory effect compared to other compounds that target a single cytokine or pathway .

Properties

CAS No.

501019-16-5

Molecular Formula

C61H109N17O13

Molecular Weight

1288.6 g/mol

IUPAC Name

acetic acid;(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]hexanamide

InChI

InChI=1S/C59H105N17O11.C2H4O2/c1-7-13-22-40(51(81)68-36-48(78)69-47(49(61)79)35-37-29-31-38(77)32-30-37)71-53(83)42(24-15-9-3)73-55(85)44(26-17-11-5)75-57(87)46(28-20-34-67-59(64)65)76-56(86)45(27-18-12-6)74-54(84)43(25-16-10-4)72-52(82)41(23-14-8-2)70-50(80)39(60)21-19-33-66-58(62)63;1-2(3)4/h29-32,39-47,77H,7-28,33-36,60H2,1-6H3,(H2,61,79)(H,68,81)(H,69,78)(H,70,80)(H,71,83)(H,72,82)(H,73,85)(H,74,84)(H,75,87)(H,76,86)(H4,62,63,66)(H4,64,65,67);1H3,(H,3,4)/t39-,40-,41-,42-,43-,44-,45-,46-,47-;/m1./s1

InChI Key

LTDMAMSELCSERL-XCQJOGLYSA-N

Isomeric SMILES

CCCC[C@H](C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)NCC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N.CC(=O)O

Canonical SMILES

CCCCC(C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCN=C(N)N)N.CC(=O)O

Origin of Product

United States

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